Megestrol acetate
描述
Megestrol acetate is a progestin administered orally to treat anorexia and cachexia or serious unexplained weight loss. It is also used as an antineoplastic agent to treat certain types of malignancy .
Synthesis Analysis
In the synthesis of Megestrol acetate, the organic solvent is tetrahydrofuran. The Grignard Reagent is methyl-magnesium-bromide. The Grignard acidolysis, hydrolysis Acid catalyst with dehydration is hydrochloric acid or sulfuric acid . Another method involves a suspension of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione, sodium acetate, and palladium/carbon in ethanol and 4-methyl-1-cyclohexene .Molecular Structure Analysis
The molecular formula of Megestrol acetate is C24H32O4 . More details about its molecular structure can be found in the references .Chemical Reactions Analysis
Megestrol acetate has been shown to significantly affect the secretion of several pituitary hormones and end-organ hormone synthesis . More details about its chemical reactions can be found in the references .Physical And Chemical Properties Analysis
Megestrol acetate has a molecular weight of 384.5 g/mol . More details about its physical and chemical properties can be found in the references .科学研究应用
Cancer-Related Anorexia/Cachexia
Megestrol Acetate: is frequently used off-label to stimulate appetite and improve anorexia/cachexia in patients with advanced cancers. The benefits, however, are controversial. A systematic review and meta-analysis aimed to elucidate the clinical benefits of MA in this context. The overall pooled mean change in weight among cancer patients treated with MA was 0.75 kg, indicating a potential benefit in weight management for these patients .
Adrenocortical Carcinoma Treatment
Preclinical studies have shown an anti-neoplastic effect of progestins against adrenal cortical carcinoma. MA, when added to a regimen of Etoposide, Doxorubicin, Cisplatin, and Mitotane (EDP-M), allowed the administration of EDP-M at adequate doses in patients with low performance status (PS). This suggests a potentiating effect of MA to EDP-M and provides a rationale for ongoing randomized studies .
Analytical Standard for Drug Analysis
MA serves as a reference standard for the determination of the drug in human serum using reversed-phase high-performance liquid chromatography (RP-HPLC). This application is crucial for ensuring the correct dosage and monitoring therapeutic levels in patients .
Enhancement of Drug Solubility
MA’s solubility and bioavailability have been a focus of research. Development of solid dispersion nanoparticles aims to improve these properties, which is significant for drugs classified under the Biopharmaceutics Classification System class II, like MA .
Nanotechnology in Drug Delivery
Research has explored the incorporation of hydrophilic and functionalized nanographene oxide to enhance the dissolution rate and kinetic solubility of MA. This approach shows promise in improving the oral medication’s dissolution rate, which is particularly beneficial for hydrophobic drugs with low aqueous solubility .
Synergistic Effects in Endometrial Cancer Treatment
Studies have investigated the molecular changes in endometrial cancer cells in response to combination treatment with MA and other compounds like pterostilbene. Understanding the synergistic effects can lead to more effective treatment strategies .
作用机制
Target of Action
Megestrol acetate is a synthetic progestin . Its primary target is the progesterone receptor , the biological target of progestogens like progesterone . It has the same physiological effects as natural progesterone .
Mode of Action
Megestrol acetate interacts with its target, the progesterone receptor, and induces secretory changes in the endometrium, increases basal body temperature, inhibits pituitary function, and produces withdrawal bleeding in the presence of estrogen . Despite its weak intrinsic activity at the androgen receptor, at clinical doses in humans, megestrol acetate ishave, for all intents and purposes, purely as an antiandrogen .
Biochemical Pathways
The mechanism of action of megestrol acetate is believed to involve stimulation of appetite by both direct and indirect pathways and antagonism of the metabolic effects of the principal catabolic cytokines . It also induces CYP3A4 through the activation of human pregnane x receptor (hPXR), a ligand-activated transcription factor that plays a role in drug metabolism and transport .
Pharmacokinetics
Megestrol acetate is administered orally . It has a bioavailability of 100% , and is metabolized in the liver through hydroxylation, reduction, and conjugation . The elimination half-life ranges from 13 to 105 hours, with a mean of 34 hours . It is excreted in urine (57-78%) and feces (8-30%) .
Result of Action
Megestrol acetate inhibits the growth of HepG2 cells grown in vitro and in vivo . It has been shown to inhibit the growth of HepG2 cells in vitro in dose- and time-dependent manners . Apoptosis following G1 arrest was observed in megestrol acetate-treated cells and may be a mechanism through which megestrol acetate inhibits HepG2 cells .
Action Environment
The bioavailability of megestrol acetate directly affects its efficacy and safety . The conventional suspension of megestrol acetate contains micronized megestrol acetate, which was recently discovered to have a disadvantage of decreasing bioavailability when taken in a fasting state . Therefore, the patient’s nutritional status can influence the compound’s action, efficacy, and stability.
安全和危害
未来方向
Megestrol acetate has been studied heavily for various off-label uses, such as anorexia-cachexia syndrome in cancer patients, endometriosis, ovarian cancer, and advanced prostate cancer . Current studies are investigating the efficacy of Megestrol acetate in treating inoperable hepatocellular carcinoma in increasing survival rate and reducing tumor size .
属性
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZAXGRLVPAYTJ-GQFGMJRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040683 | |
Record name | Megestrol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism by which megestrol acetate produces effects in anorexia and cachexia is unknown at the present time, but its progestin antitumour activity may involve suppression of luteinizing hormone by inhibition of pituitary function. Studies also suggest that the megestrol's weight gain effect is related to its appetite-stimulant or metabolic effects rather than its glucocorticoid-like effects or the production of edema. It has also been suggested that megestrol may alter metabolic pathyways via interferences with the production or action of mediators such as cachectin, a hormone that inhibits adipocyte lipogenic enzymes. | |
Record name | Megestrol acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Megestrol acetate | |
CAS RN |
595-33-5 | |
Record name | Megestrol acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Megestrol acetate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Megestrol acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MEGESTROL ACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Megestrol acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione 17-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEGESTROL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2M0FR8ES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
218.0-220.0 °C | |
Record name | Megestrol acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00351 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。